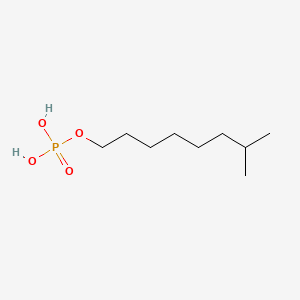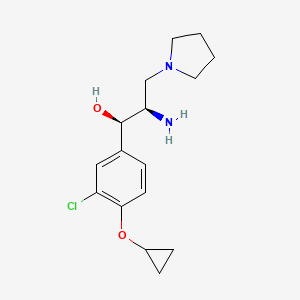
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is a complex organic compound known for its unique photophysical properties. It is widely used in various scientific fields due to its ability to act as a photocatalyst and its strong fluorescence. This compound is particularly notable for its application in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with carbazole and 2,4,5,6-tetrafluoroisophthalonitrile.
Reaction Conditions: In a dry reactor, sodium hydride (washed with hexane) is added to a solution of carbazole in dry tetrahydrofuran (THF). The mixture is stirred for 30 minutes.
Addition of Tetrafluoroisophthalonitrile: 2,4,5,6-tetrafluoroisophthalonitrile is then added to the reaction mixture, which is stirred for several hours.
Quenching and Purification: The reaction mixture is quenched with water, filtered, and the product is purified using column chromatography to obtain the final compound.
Analyse Des Réactions Chimiques
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including :
Oxidation: It can be oxidized by strong oxidizing agents such as nitric acid and potassium permanganate.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile has a wide range of applications in scientific research :
Chemistry: It is used as a photocatalyst in organic transformations, facilitating various photochemical reactions.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: It is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst . The compound absorbs light and undergoes electronic excitation, which facilitates various chemical transformations. The molecular targets and pathways involved include the transfer of electrons and energy to reactants, promoting chemical reactions.
Comparaison Avec Des Composés Similaires
2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile is unique due to its specific structure and photophysical properties . Similar compounds include:
2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile: This compound has a similar core structure but lacks the diphenyl groups.
2,4,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,3-dicyanobenzene: Another similar compound with slight variations in the positioning of the nitrile groups.
These compounds share some properties but differ in their specific applications and efficiencies in various reactions.
Propriétés
Numéro CAS |
1469705-37-0 |
|---|---|
Formule moléculaire |
C104H64N6 |
Poids moléculaire |
1397.7 g/mol |
Nom IUPAC |
2,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)92(66-106)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)102(91)108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70/h1-64H |
Clé InChI |
JKYHVKMIXLRMJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

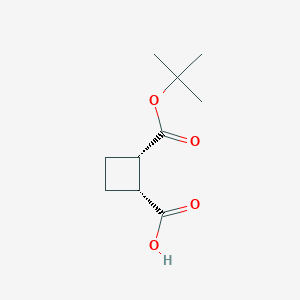


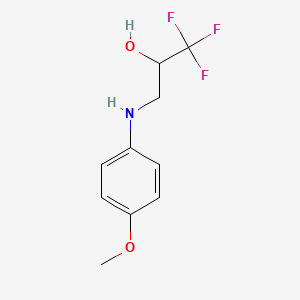
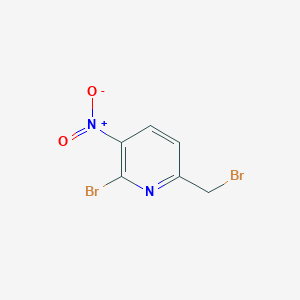

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)


